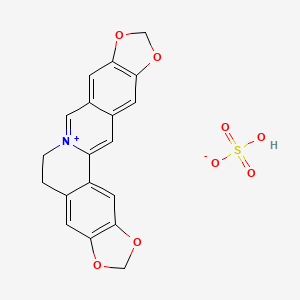
IsoCoptisine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IsoCoptisine sulfate is a bioactive alkaloid compound derived from the plant Coptis chinensis, commonly known as Chinese goldthread. This compound is known for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound is a sulfate derivative, which enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IsoCoptisine sulfate typically involves the extraction of coptisine from Coptis chinensis, followed by a sulfation process. The sulfation can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the successful attachment of the sulfate group to the coptisine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction to isolate coptisine, which is then purified using chromatographic techniques. The purified coptisine is subsequently sulfated under optimized conditions to produce this compound. The final product is purified and crystallized to obtain a high-purity compound suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
IsoCoptisine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.
Substitution: Various nucleophiles can be used to replace the sulfate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfated derivatives. Substitution reactions can result in a wide range of functionalized coptisine derivatives.
Applications De Recherche Scientifique
IsoCoptisine sulfate has a broad range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of IsoCoptisine sulfate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. This compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
IsoCoptisine sulfate is similar to other alkaloid compounds such as berberine sulfate and palmatine sulfate. it is unique in its specific molecular structure and bioactivity profile. Compared to berberine sulfate, this compound has shown higher potency in certain antimicrobial assays. Palmatine sulfate, on the other hand, has different pharmacokinetic properties, making this compound a distinct compound with its own set of applications and advantages.
List of Similar Compounds
- Berberine sulfate
- Palmatine sulfate
- Coptisine
- Tetrahydroberberine
This compound stands out due to its unique combination of solubility, bioavailability, and bioactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H15NO8S |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
hydrogen sulfate;5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-5(2,3)4/h3-8H,1-2,9-10H2;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
UHBYMQRSEJCION-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)

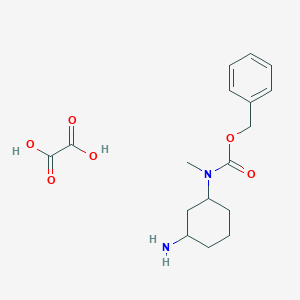
![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)

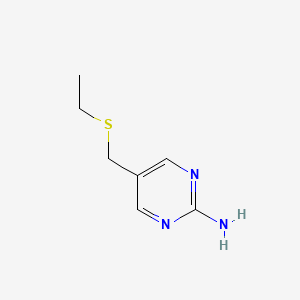
![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
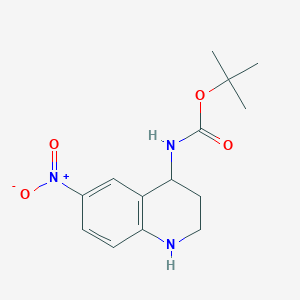
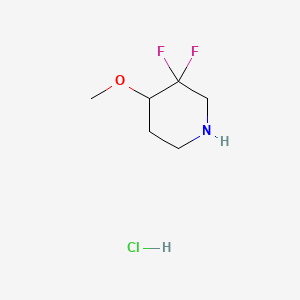

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
